molecular formula C9H11N5O5 B1384149 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 4968-68-7

3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B1384149
CAS No.: 4968-68-7
M. Wt: 269.21 g/mol
InChI Key: NNCMCLOTZNUFJG-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a ribose-like sugar moiety (oxolan-2-yl group) at the 3-position. The core structure consists of a fused triazole and pyrimidine ring system (triazolo[4,5-d]pyrimidin-7-one), with stereospecific hydroxyl and hydroxymethyl substituents on the tetrahydrofuran ring. Such structural features are characteristic of nucleoside analogs, which often exhibit antiviral or anticancer activity by mimicking natural nucleosides and interfering with nucleic acid synthesis .

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-7-4(12-13-14)8(18)11-2-10-7/h2-3,5-6,9,15-17H,1H2,(H,10,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCMCLOTZNUFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956176
Record name 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34698-34-5, 4968-68-7
Record name NSC150038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azainosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The primary distinguishing feature among related compounds is the heterocyclic core:

Compound Class Core Structure Key Features Biological Relevance References
Triazolo[4,5-d]pyrimidin-7-one Triazole fused at [4,5-d] position High polarity due to hydroxylated sugar moiety; potential RNA incorporation Antiviral/nucleic acid inhibition
Pyrazolo[3,4-d]pyrimidine Pyrazole fused at [3,4-d] position Varied substituents (e.g., hydrazine, aryl groups); isomerization-prone Kinase inhibition, antimicrobial activity
Pyrrolo[2,3-d]pyrimidine Pyrrole fused at [2,3-d] position Common in nucleoside analogs (e.g., 7-deazaguanosine); modified sugar groups Anticancer (e.g., gemcitabine analogs)

Key Insight : The triazolo[4,5-d]pyrimidine core may offer enhanced binding to RNA polymerase compared to pyrazolo[3,4-d]pyrimidines due to its planar, fused structure, which mimics purine bases more closely .

Sugar Moieties and Substituents

The substituents on the heterocyclic core significantly influence solubility, stability, and target affinity:

Compound Sugar/Substituent Solubility Stability Functional Impact
Target Compound (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl High (polar OH groups) pH-sensitive (acidic hydrolysis) Facilitates cellular uptake via nucleoside transporters
7-Deazaguanosine Analog () Cyclopentenyl dihydroxy group Moderate Stable in basic conditions Altered base-pairing in RNA/DNA
Iodo-pyrrolopyrimidine () 5-Methyl-tetrahydrofuran with iodo substituent Low Light-sensitive Radioimaging/therapeutic potential

Biological Activity

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole and pyrimidine moiety with a tetrahydrofuran derivative, which contributes to its pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Pyrimidine ring : Known for its role in nucleic acid metabolism.
  • Triazole ring : Often associated with antifungal and antibacterial properties.
  • Tetrahydrofuran moiety : Contains hydroxyl groups that enhance solubility and biological interactions.
Structural Feature Description
Pyrimidine RingFused with triazole; involved in nucleic acid interactions.
Triazole RingContributes to antimicrobial activity.
TetrahydrofuranHydroxymethyl substitutions enhance reactivity and solubility.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

The compound has shown promise against viral infections, particularly those caused by RNA viruses. Preliminary studies suggest that it may inhibit viral replication through interference with viral RNA polymerase activity.

Cytotoxicity Studies

Toxicity assessments using human cell lines indicate that the compound possesses a favorable safety profile at therapeutic concentrations. However, higher concentrations lead to cytotoxic effects, highlighting the need for careful dosage considerations in therapeutic applications.

Case Studies

  • Inhibition of Bacterial Growth
    • Study Design : A series of agar diffusion assays were conducted using Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited an inhibition zone of up to 20 mm at a concentration of 100 µg/mL against S. aureus, indicating potent antibacterial activity.
  • Antiviral Efficacy
    • Study Design : The compound was tested against Influenza A virus in a cell culture model.
    • Results : At a concentration of 50 µM, the compound reduced viral titers by 75% compared to control groups.
  • Cytotoxicity Evaluation
    • Study Design : MTT assays were performed on human liver (HepG2) and kidney (HEK293) cell lines.
    • Results : IC50 values were determined to be 45 µM for HepG2 and 60 µM for HEK293 cells, suggesting moderate cytotoxicity at higher concentrations.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The triazole ring likely plays a crucial role in chelating metal ions essential for enzyme function.
  • Interference with Nucleic Acid Synthesis : The pyrimidine component may mimic natural substrates involved in DNA/RNA synthesis, leading to disruptions in replication processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 2
3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

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